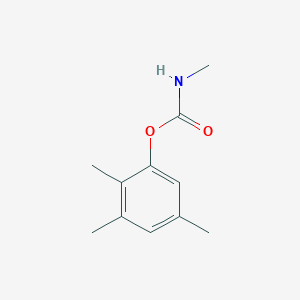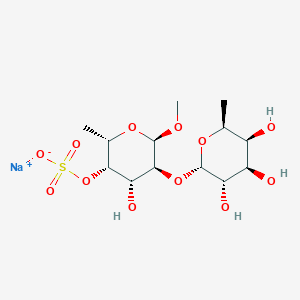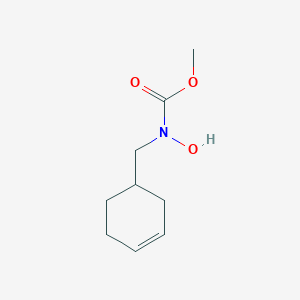
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate, also known as MCC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. MCC is a white crystalline solid that is soluble in most organic solvents and has a molecular formula of C11H17NO3. In
Scientific Research Applications
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has also been studied for its potential use as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors, which have shown promise in the treatment of cancer.
Mechanism of Action
The mechanism of action of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is not fully understood. However, it is believed that Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate acts as a prodrug, which is converted into the active form, hydroxamic acid, in vivo. Hydroxamic acid is known to inhibit histone deacetylase enzymes, which play a role in regulating gene expression. By inhibiting these enzymes, Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has the potential to modulate gene expression and affect cellular processes.
Biochemical and Physiological Effects
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis. It has also been studied for its potential use as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors, which have shown promise in the treatment of cancer. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate in lab experiments is its high purity, which allows for accurate and reproducible results. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is also soluble in most organic solvents, which makes it easy to work with in the lab. However, one limitation of using Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate. One potential direction is the development of new prodrugs based on Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate for the delivery of hydroxamic acid-based histone deacetylase inhibitors. Another potential direction is the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate as a potential treatment for other inflammatory diseases, such as multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to produce high yields of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate with high purity. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been studied for its potential applications in the treatment of inflammatory diseases and as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors. While Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has several advantages for use in lab experiments, its relatively high cost may limit its use in certain research settings. There are several future directions for the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate, including the development of new prodrugs and the study of its potential applications in the treatment of other inflammatory diseases.
Synthesis Methods
The synthesis method of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate involves the reaction between cyclohex-3-en-1-ylmethanol and methyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to obtain Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate. This method has been optimized to produce high yields of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate with high purity.
properties
CAS RN |
136738-33-5 |
|---|---|
Product Name |
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate |
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl N-(cyclohex-3-en-1-ylmethyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C9H15NO3/c1-13-9(11)10(12)7-8-5-3-2-4-6-8/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
ZHVWBOXIGFWSJG-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CC1CCC=CC1)O |
Canonical SMILES |
COC(=O)N(CC1CCC=CC1)O |
synonyms |
Carbamic acid, (3-cyclohexen-1-ylmethyl)hydroxy-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



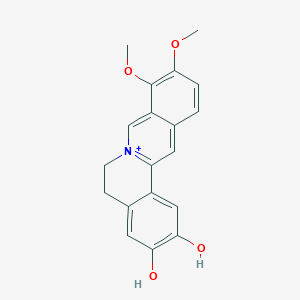
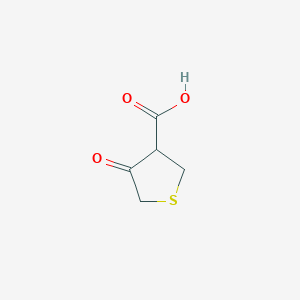
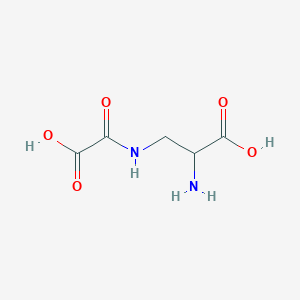
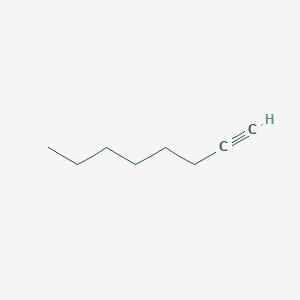
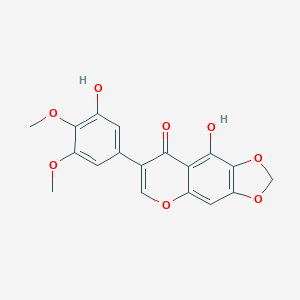
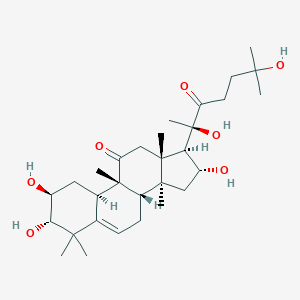
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
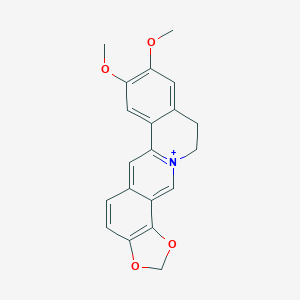
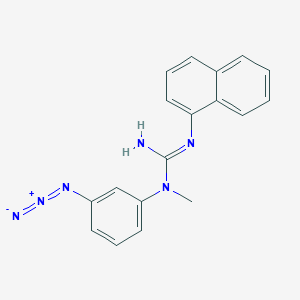
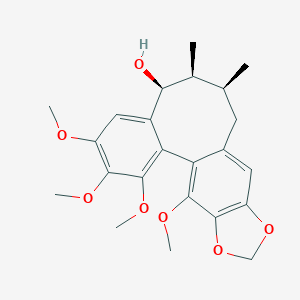
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
